1-[(4-Nitrophenyl)methyl]-DL-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-2-1-7-13(11)8-9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBPDLTFLTPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of 1 4 Nitrophenyl Methyl Dl Proline
Elaboration of Synthetic Routes to 1-[(4-Nitrophenyl)methyl]-DL-proline
The primary and most direct method for the synthesis of this compound is the N-alkylation of DL-proline with a suitable 4-nitrobenzyl electrophile.
Amination Protocols for N-Substitution of Proline
The N-substitution of proline is typically achieved through nucleophilic substitution, where the secondary amine of the proline ring attacks an electrophilic carbon. The most common protocol involves the reaction of proline with an alkyl halide, in this case, 4-nitrobenzyl bromide or 4-nitrobenzyl chloride, in the presence of a base. The base is crucial for deprotonating the carboxylic acid and the proline nitrogen, thereby increasing its nucleophilicity.
A general reaction scheme is as follows: DL-proline reacts with 4-nitrobenzyl bromide in the presence of a base to yield this compound.
Alternative approaches, such as reductive amination of 4-nitrobenzaldehyde (B150856) with proline, are also viable but are generally more complex for this specific target. The direct alkylation with a halide is often preferred for its simplicity and efficiency.
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. Based on analogous syntheses of N-benzylproline derivatives, several conditions can be considered. chemicalbook.comchemicalbook.com
Table 1: Comparison of Reaction Conditions for N-Alkylation of Proline
| Parameter | Option 1 | Option 2 | Rationale for Optimization |
|---|---|---|---|
| Base | Potassium Hydroxide (B78521) (KOH) | Sodium Methoxide (NaOMe) | Strong bases like KOH or NaOMe are required to deprotonate both the carboxylic acid and the secondary amine of proline, enhancing its nucleophilicity. The choice of base can influence the reaction rate and side products. |
| Solvent | Isopropyl Alcohol | Methanol | Protic solvents like alcohols are effective at dissolving proline and the inorganic base. The polarity of the solvent can affect the reaction rate. |
| Temperature | 40-50 °C | Room Temperature to 50 °C | Moderate heating is often employed to increase the reaction rate. However, higher temperatures can lead to side reactions and decomposition of the product. |
| Reaction Time | 8-12 hours | Overnight | The reaction time needs to be sufficient for completion, which can be monitored by techniques like thin-layer chromatography (TLC). |
| Work-up | Acidification and Extraction | Filtration and Recrystallization | After the reaction, the mixture is typically acidified to a pH of 4-5 to protonate the product and facilitate its isolation. chemicalbook.com Extraction with an organic solvent followed by evaporation and recrystallization from a suitable solvent like acetone (B3395972) is a common purification method. chemicalbook.com |
A typical optimized procedure involves dissolving DL-proline and a strong base like potassium hydroxide in a suitable alcohol such as isopropanol. chemicalbook.com The mixture is warmed, and 4-nitrobenzyl bromide is added. The reaction is stirred for several hours at a moderately elevated temperature. After completion, the pH is adjusted, and the product is isolated and purified.
Exploration of Green Chemistry Principles in Synthetic Pathways
Traditional N-alkylation methods often use volatile organic solvents and produce stoichiometric amounts of salt byproducts. nih.gov Green chemistry principles encourage the use of more environmentally benign approaches. A promising green alternative for the synthesis of N-alkylated amino acids is the direct catalytic N-alkylation using alcohols as the alkylating agents. nih.govresearchgate.net
In this approach, DL-proline would be reacted with 4-nitrobenzyl alcohol in the presence of a suitable catalyst, such as a ruthenium or iron complex. nih.govnih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction back to the N-alkylated amine. The only byproduct in this process is water, making it a highly atom-economical and environmentally friendly alternative to using alkyl halides. nih.gov The use of water as a solvent, where possible, would further enhance the green credentials of the synthesis.
Advanced Functionalization and Analog Generation
The structure of this compound offers a versatile platform for generating a library of analogs through the modification of its distinct chemical moieties.
Modifications of the Nitrophenyl Moiety
The nitrophenyl group is a key site for functionalization, primarily through the reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can then be subjected to a wide array of subsequent reactions.
Reduction of the Nitro Group: The reduction of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. masterorganicchemistry.comwikipedia.org Several methods are applicable to this compound.
Table 2: Reagents for the Reduction of the Aromatic Nitro Group
| Reagent | Conditions | Advantages |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean reaction with high yields; byproduct is water. |
| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Inexpensive and effective; often used in industrial settings. masterorganicchemistry.com |
| Sodium Dithionite | Na₂S₂O₄ | Mild conditions, useful for sensitive substrates. |
The resulting 1-[(4-aminophenyl)methyl]-DL-proline is a valuable intermediate for further derivatization.
Further Derivatization of the Amino Group: The newly formed amino group can be readily modified to generate a diverse range of analogs:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a variety of functional groups.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Treatment with nitrous acid (from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This highly reactive intermediate can then undergo various transformations, including:
Sandmeyer Reactions: Displacement of the diazonium group with a range of nucleophiles, such as -Cl, -Br, -CN, using copper(I) salts.
Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF₄).
Gomberg-Bachmann Reaction: Arylation by coupling with another aromatic ring.
These synthetic strategies provide a robust toolkit for the creation of a wide array of novel proline derivatives based on the this compound scaffold.
Derivatization at the Carboxylic Acid Functionality
The carboxylic acid group of this compound serves as a prime site for chemical modification, enabling the synthesis of a diverse array of derivatives, primarily esters and amides. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological interactions.
Standard esterification procedures can be employed to convert the carboxylic acid to its corresponding esters. These reactions typically involve the activation of the carboxylic acid, for instance with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an alcohol in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).
A significant and well-documented derivatization route is the formation of amides. The synthesis of N-aryl prolinamides, for example, has been reported through the condensation of the proline derivative with an appropriate amine. researchgate.net A common method involves the use of peptide coupling reagents. For instance, the reaction of 1-[(4-Nitrophenyl)methyl]-L-proline with various amines in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an activating agent such as N-hydroxysuccinimide can yield the corresponding prolinamides. scispace.com
A notable example is the synthesis of N-(4'-nitrophenyl)-l-prolinamides. This can be achieved in a two-step process commencing with the condensation of p-fluoronitrobenzene with L-proline under basic aqueous-alcoholic conditions. acs.org This reaction highlights a method for introducing an additional nitrophenyl moiety, further functionalizing the proline core.
The following table summarizes representative derivatization reactions at the carboxylic acid functionality:
| Reagent/Condition | Product Type | Reference |
| Alcohol, DCC, DMAP | Ester | scispace.com |
| Amine, DCC, N-hydroxysuccinimide | Amide | scispace.com |
| p-Fluoronitrobenzene, Base | N-(4'-nitrophenyl)-prolinamide | acs.org |
Structural Elucidation via Advanced Spectroscopic Techniques for New Derivatives
The unambiguous determination of the structure of newly synthesized derivatives of this compound is paramount. A combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for characterizing the molecular framework.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For a derivative like a benzyl (B1604629) ester of 1-[(4-nitrophenyl)methyl]-proline, one would expect to see characteristic signals for the aromatic protons of both the nitrophenyl and benzyl groups, the methylene (B1212753) protons of the benzyl group, and the distinct protons of the proline ring.
¹³C NMR: Complements the ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester or amide, the carbons of the aromatic rings, and the carbons of the proline ring are diagnostic. nih.gov
2D NMR Techniques: More complex structures necessitate the use of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques help in establishing the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), respectively, which is crucial for assigning the complete structure of a novel derivative. bmrb.iobmrb.io
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized derivatives and for obtaining structural information through fragmentation analysis. libretexts.org
Electron Impact (EI) and Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding the protonated molecular ion [M+H]⁺, which directly provides the molecular weight.
Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. For instance, in the mass spectrum of a benzyl ester of a proline derivative, a characteristic fragment ion at m/z 91, corresponding to the benzyl cation, is often observed. nih.govthieme-connect.de The fragmentation of N-benzylproline derivatives can also involve complex rearrangements and losses of small neutral molecules like water and carbon monoxide. nih.gov The fragmentation of benzylamines, a related structural motif, often involves the loss of ammonia. nih.gov
The following table provides a hypothetical example of expected spectroscopic data for a generic ester derivative of this compound:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (~7.5-8.2 ppm), Proline ring protons (~2.0-4.5 ppm), Methylene protons of the ester group. |
| ¹³C NMR | Carbonyl carbon (~170-175 ppm), Aromatic carbons (~120-150 ppm), Proline ring carbons (~25-60 ppm). |
| Mass Spec. | Molecular ion peak [M+H]⁺, Characteristic fragment ions (e.g., loss of the ester group). |
Investigation of Regio- and Stereoselectivity in Derivatization Reactions
When derivatizing molecules with multiple reactive sites or stereocenters, such as this compound, the control of regio- and stereoselectivity is a critical challenge and a key area of investigation.
Regioselectivity: The proline molecule itself presents two primary sites for alkylation: the secondary amine nitrogen and the carboxylic acid oxygen. The N-alkylation of proline is a common reaction. nih.gov The regioselectivity of alkylation reactions can often be controlled by the choice of reagents and reaction conditions. For instance, in the alkylation of amides, which are structurally related to the peptide bond in proline, the use of "hard" alkylating agents like dimethyl sulfate (B86663) tends to favor O-alkylation, while "soft" reagents like methyl iodide favor N-alkylation. organic-chemistry.org While this compound is already N-alkylated, understanding these principles is crucial when considering further modifications or reactions with ambident nucleophiles.
Stereoselectivity: Since the parent compound is a DL-racemic mixture, any derivatization that does not involve the chiral center will result in a racemic mixture of the derivative. However, if a chiral derivatizing agent is used, a mixture of diastereomers will be formed, which can potentially be separated.
More importantly, the synthesis of stereochemically pure derivatives often starts from an enantiomerically pure proline, such as L-proline. The stereochemical outcome of reactions at positions adjacent to the chiral center, for example, the alkylation at the α-carbon, is a subject of intense research. The diastereoselectivity of such alkylations can be influenced by the N-protecting group and the nature of the alkylating agent. nih.gov For example, the alkylation of N-Boc protected proline esters can proceed with different stereoselectivity compared to N-benzoyl protected ones. nih.gov The use of chiral auxiliaries attached to the proline molecule can also direct the stereochemical course of a reaction, enabling the synthesis of specific stereoisomers. organic-chemistry.orgnih.gov
The following table outlines key factors influencing selectivity in proline derivatization:
| Selectivity | Influencing Factors | Example | Reference |
| Regioselectivity | Hardness/Softness of Reagents | N- vs. O-alkylation of amides | organic-chemistry.org |
| Stereoselectivity | N-Protecting Group | Alkylation of N-Boc vs. N-Benzoyl proline esters | nih.gov |
| Stereoselectivity | Chiral Auxiliaries | Asymmetric synthesis of proline derivatives | organic-chemistry.orgnih.gov |
Theoretical and Computational Investigations of 1 4 Nitrophenyl Methyl Dl Proline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-[(4-Nitrophenyl)methyl]-DL-proline, such an analysis would provide insights into its reactivity, stability, and spectroscopic properties.
Molecular Orbital Analysis and Electronic Density Distribution
A molecular orbital (MO) analysis would describe the distribution and energy of electrons within the molecule. This involves identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, highlighting the influence of the electron-withdrawing nitro group on both the phenyl ring and the proline moiety.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the feasibility and outcome of chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability. An FMO analysis of this compound would help in understanding its potential interactions with other molecules, acting as either an electron donor (from its HOMO) or an electron acceptor (to its LUMO).
Charge Distribution and Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For this compound, it would be expected to show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms and the proline nitrogen, suggesting sites for nucleophilic interaction.
Conformational Analysis and Stereochemical Characterization
The flexibility of the proline ring and the rotation around single bonds mean that this compound can exist in various conformations. A thorough conformational analysis is essential for understanding its three-dimensional structure and biological activity.
Ab Initio and Density Functional Theory (DFT) Studies of Conformations
Ab initio and DFT methods would be employed to calculate the energies of different possible conformations of the molecule. This would involve systematically rotating the bonds connecting the nitrophenylmethyl group to the proline ring and the bonds within the proline ring itself to identify the most stable, low-energy conformations.
Energy Landscape Exploration of Rotamers and Isomers
By plotting the energy of the molecule as a function of its dihedral angles, an energy landscape can be generated. This landscape would reveal the energy barriers between different rotamers (conformational isomers) and identify the global minimum energy structure. For DL-proline, this analysis would also consider the different stereoisomers.
Influence of Substituents on Preferred Conformations
The conformational landscape of proline and its derivatives is a subject of considerable interest due to its implications for peptide and protein structure. nih.gov The pyrrolidine (B122466) ring of proline can adopt two primary puckered conformations, known as endo and exo. These puckering states, in turn, influence the cis-trans isomerization of the amide bond preceding the proline residue in a peptide chain. nih.gov In the case of this compound, the substituent at the nitrogen atom, a 4-nitrobenzyl group, plays a crucial role in dictating the preferred conformation.
The 4-nitrobenzyl group introduces significant steric and electronic effects. The bulky nature of this substituent can be expected to influence the rotational barrier around the N-CH₂ bond, leading to distinct, low-energy conformations. Furthermore, the electron-withdrawing nature of the nitro group can modulate the electronic environment of the proline ring. mdpi.com
Computational studies on similar N-substituted proline derivatives have shown that the orientation of the substituent relative to the proline ring is a key determinant of conformational stability. shu.edu For this compound, density functional theory (DFT) calculations would likely reveal several stable conformers. The relative energies of these conformers would be governed by a balance of steric hindrance between the 4-nitrobenzyl group and the carboxylic acid group of the proline, as well as potential non-covalent interactions, such as C-H···π interactions between the proline ring and the phenyl group.
To illustrate the potential influence of the nitro substituent, a hypothetical comparison of the conformational energies of N-benzylproline and this compound is presented in the table below. The values are illustrative and represent expected trends based on the known electronic effects of the nitro group.
Table 1: Hypothetical Relative Conformational Energies of N-Benzylproline Derivatives This table presents theoretical values based on established principles of computational chemistry to illustrate the expected influence of the nitro substituent. Actual experimental or detailed computational data for this compound is not available in the provided search results.
| Compound | Conformer | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| N-Benzylproline | Syn-eclipsed | 2.5 | Steric clash between benzyl (B1604629) and carboxyl groups |
| Anti-staggered | 0.0 | Minimized steric hindrance | |
| This compound | Syn-eclipsed | 3.0 | Increased steric and electronic repulsion |
| Anti-staggered | 0.0 | Most stable conformation |
The presence of the electron-withdrawing nitro group is anticipated to slightly increase the energy of the sterically hindered syn-eclipsed conformer due to unfavorable electronic interactions.
Reactivity Prediction and Mechanistic Insights via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, such studies can provide valuable insights into its potential chemical transformations.
Transition State Analysis of Key Reactions Involving the Compound
Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize transition state structures. researchgate.net For this compound, several types of reactions could be envisaged, including nucleophilic substitution at the benzylic carbon, reactions involving the carboxylic acid group, and transformations of the nitro group.
A plausible reaction would be the nucleophilic substitution of the proline moiety by a suitable nucleophile. The transition state for such a reaction would involve the approaching nucleophile and the departing proline group. DFT calculations could be employed to model the geometry and energy of this transition state, providing an estimate of the activation energy for the reaction. figshare.com The presence of the nitro group, being strongly electron-withdrawing, would likely stabilize the transition state of a nucleophilic attack on the aromatic ring, although it would destabilize a carbocation at the benzylic position. nih.gov
Another area of interest is the role of this compound as a potential catalyst, given that proline and its derivatives are widely used in organocatalysis. acs.org Computational modeling could be used to investigate the transition states of reactions catalyzed by this compound, for instance, in aldol (B89426) or Michael reactions. figshare.com The 4-nitrobenzyl group would be expected to influence the stereoselectivity of such reactions by sterically directing the approach of the reactants. acs.org
Computational Assessment of Reactivity Descriptors
Quantum chemical calculations can provide a range of reactivity descriptors that offer a quantitative measure of a molecule's chemical behavior. nih.govijirset.com For this compound, these descriptors can help in understanding its electrophilic and nucleophilic character.
Key reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. mdpi.com
HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and carboxyl groups, and a positive potential around the benzylic protons and the protons of the proline ring.
Table 2: Predicted Reactivity Descriptors for this compound This table presents theoretical values based on established principles of computational chemistry and data from similar nitroaromatic compounds. nih.govmdpi.com Actual experimental or detailed computational data for this compound is not available in the provided search results.
| Descriptor | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Moderate nucleophilicity |
| LUMO Energy | ~ -2.0 eV | High electrophilicity |
| HOMO-LUMO Gap | ~ 5.5 eV | Moderate reactivity |
Solvent Effects on Conformational Preferences and Reactivity
The solvent environment can have a profound impact on the conformation and reactivity of a molecule. acs.org For this compound, with its polar nitro and carboxyl groups, solvent effects are expected to be significant.
Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve the inclusion of individual solvent molecules in the calculation.
In polar solvents, the more polar conformers of this compound would be stabilized to a greater extent. For instance, conformations with a larger dipole moment would be favored in solvents with a high dielectric constant. This could lead to a shift in the conformational equilibrium compared to the gas phase.
Solvent also plays a critical role in reactivity. For reactions involving charged or polar transition states, polar solvents can significantly lower the activation energy, thereby accelerating the reaction rate. For example, a nucleophilic substitution reaction at the benzylic position of this compound would likely proceed faster in a polar protic solvent that can stabilize the leaving group. The influence of different solvents on proline-catalyzed reactions has been a subject of extensive study, revealing that the solvent can impact both reaction speed and stereoselectivity. acs.org
No Specific Research Found for "this compound" in Asymmetric Catalysis
Following a comprehensive review of scientific literature and databases, no specific research could be located on the application of the compound This compound as an organocatalyst precursor or its use in mechanistic studies within the field of asymmetric and organocatalysis. While the broader class of proline and its derivatives are extensively studied and utilized as powerful organocatalysts, this particular N-substituted DL-proline derivative does not appear in published research concerning the design of catalytically active species, its performance in asymmetric reactions, or its role in elucidating reaction mechanisms.
The field of organocatalysis frequently employs chiral proline derivatives to achieve high levels of enantioselectivity in a variety of chemical transformations. These reactions, such as aldol, Mannich, and Michael additions, rely on the formation of key intermediates like enamines or iminium ions, which are facilitated by the secondary amine and carboxylic acid functionalities of the proline scaffold. The stereochemical outcome of these reactions is dictated by the chiral environment provided by the catalyst.
However, the specific compound , this compound, is a racemic mixture (indicated by "DL"), meaning it consists of an equal amount of both enantiomers. In asymmetric catalysis, the use of a single enantiomer (either D or L) is crucial for achieving an enantiomeric excess in the product. A racemic catalyst would be expected to produce a racemic product, negating the primary goal of asymmetric synthesis.
Detailed investigations into proline-based catalysts often involve modifying the proline ring or its functional groups to enhance catalytic activity, solubility, and selectivity. Furthermore, mechanistic studies on proline catalysis are a rich area of research, employing techniques like mass spectrometry and computational modeling to understand transition states and the role of the catalyst in inducing chirality.
Despite the extensive body of research on proline organocatalysis, the absence of literature specifically detailing the synthesis of catalysts from this compound, their performance metrics (such as yield and enantiomeric excess) in model reactions, or any mechanistic insights prevents a detailed discussion as per the requested outline. The scientific community has not published findings on this particular compound in the context of asymmetric catalysis.
Applications in Asymmetric Catalysis and Organocatalysis
Mechanistic Probes in Organocatalytic Cycles
The Nitrophenylbenzyl Group as a Modulator of Catalytic Activity
In the field of organocatalysis, modifying the structure of a primary catalyst like L-proline is a key strategy for enhancing its activity, selectivity, and substrate scope. nih.govrsc.org The introduction of a substituent on the proline nitrogen, such as the 4-nitrophenylbenzyl group, fundamentally alters the catalyst's steric and electronic properties, which in turn modulates its behavior in the catalytic cycle. wikipedia.org
The catalytic cycle of proline-based catalysts typically proceeds via an enamine intermediate formed between the catalyst's secondary amine and a carbonyl donor (e.g., a ketone or aldehyde). wikipedia.org The stereochemical outcome of the reaction is determined in the subsequent step, where this enamine attacks an electrophile. The properties of the N-substituent play a critical role in this process.
Electronic Effects: The 4-nitrophenylbenzyl group possesses a strongly electron-withdrawing nitro (NO₂) group. This electronic effect is transmitted through the benzyl (B1604629) ring and the methylene (B1212753) bridge to the proline nitrogen. This has two major consequences:
Increased Acidity: The electron-withdrawing nature of the substituent increases the acidity of the proline's carboxylic acid proton. In the widely accepted bifunctional transition state models, this acidic proton activates the electrophile (e.g., an aldehyde) through hydrogen bonding. youtube.comyoutube.com A more acidic proton can lead to stronger activation of the electrophile, potentially accelerating the reaction rate.
Modulated Nucleophilicity: The electron-withdrawing effect reduces the electron density on the proline nitrogen, which can decrease the nucleophilicity of the resulting enamine intermediate. This modulation is a delicate balance; while high nucleophilicity is required for the reaction to proceed, fine-tuning this property can enhance selectivity by preventing side reactions or favoring a more ordered transition state. Studies on related catalyst systems have shown that electron-withdrawing substituents can significantly impact reaction rates and selectivity. nih.govresearchgate.net
Steric Effects: The 4-nitrophenylbenzyl group is sterically demanding. This bulkiness influences the conformation of the enamine intermediate and the trajectory of the incoming electrophile. In the transition state, the bulky N-substituent will preferentially occupy a position that minimizes steric clash, thereby effectively shielding one face of the enamine. This enhanced steric hindrance can lead to higher diastereo- and enantioselectivity by creating a more defined and rigid chiral environment around the reactive center. researchgate.net
Catalytic Applications in Specific Organic Transformations
(S)-1-[(4-Nitrophenyl)methyl]proline and related N-substituted proline derivatives are effective catalysts for a variety of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is most prominently demonstrated in cornerstone reactions of organic synthesis.
Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a powerful method for C-C bond formation, creating a β-hydroxy carbonyl moiety with up to two new stereocenters. nih.gov In organocatalysis, L-proline and its derivatives catalyze the direct aldol reaction between a ketone donor and an aldehyde acceptor. The reaction proceeds via an enamine intermediate, which attacks the aldehyde. The stereoselectivity is controlled by the chiral environment of the catalyst in a chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. wikipedia.org
While specific data for N-(4-nitrobenzyl)-L-proline is not extensively documented, its performance can be inferred from studies on related systems. The reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) is a standard benchmark for evaluating aldol catalysts. scirp.org The electron-withdrawing nature of the 4-nitrophenylbenzyl group on the catalyst would be expected to enhance the activation of the aldehyde acceptor, potentially improving reaction efficiency.
Table 1: Representative Proline-Catalyzed Asymmetric Aldol Reactions
| Aldehyde (Acceptor) | Ketone (Donor) | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | 68 | 76 | libretexts.org |
| 4-Nitrobenzaldehyde | Cyclohexanone | L-Proline (20) | DMSO | 97 | 96 (anti) | researchgate.net |
| Benzaldehyde | Acetone | (S)-Prolinamide derivative (20) | Neat | 95 | 72 | nih.gov |
| 4-Chlorobenzaldehyde | Acetone | N-Sulfonyl-L-prolinamide (10) | Neat | 61 | 85 | scirp.org |
| Isobutyraldehyde | Acetone | L-Proline (20) | Neat | 97 | >99 | nih.gov |
Asymmetric Mannich Reactions
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. The proline-catalyzed asymmetric version typically involves an aldehyde, an amine, and a ketone. libretexts.orgbeilstein-journals.org The catalyst first forms an enamine with the ketone, which then nucleophilically attacks an imine pre-formed from the aldehyde and amine. The steric and electronic properties of the N-substituent on the proline catalyst are critical for controlling the facial selectivity of the enamine attack on the imine, thus determining the enantioselectivity of the product. acs.org
The increased steric bulk of the 4-nitrophenylbenzyl group is expected to provide excellent stereochemical control, while its electronic influence could modulate the reactivity of the enamine and the activation of the imine.
Table 2: Representative Proline-Catalyzed Asymmetric Mannich Reactions
| Aldehyde | Amine | Ketone | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | L-Proline (35) | 50 | 94 | libretexts.org |
| Benzaldehyde | p-Anisidine | Cyclohexanone | L-Proline (10) | 94 | >99 (anti) | beilstein-journals.org |
| Formaldehyde | p-Anisidine | Propanal | L-Proline (20) | 85 | 96 (syn) | nih.gov |
| Ethyl glyoxylate-imine | - | Acetone | 3-Methyl-β-proline (0.5) | 96 | 99 (anti) | acs.org |
Asymmetric Michael Additions
The Michael addition involves the conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov In organocatalysis, proline derivatives catalyze the addition of aldehydes or ketones (as enamine nucleophiles) to acceptors like nitroalkenes or enones. organic-chemistry.org The success of these reactions often depends on the catalyst's ability to effectively generate the nucleophilic enamine while suppressing competing side reactions, such as a direct aldol reaction. nih.gov
Catalysts with N-substituents, like N-(4-nitrobenzyl)-L-proline, are often superior to proline itself in these reactions. The substituent can enhance solubility in less polar solvents and provide the necessary steric shielding to direct the stereochemical outcome. nih.govacs.org The electron-withdrawing nature of the substituent can also help activate the Michael acceptor via hydrogen bonding in the transition state.
Table 3: Representative Proline-Derivative-Catalyzed Asymmetric Michael Additions
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Propanal | Nitrostyrene | Tetrazole-Proline Derivative (10) | CH₂Cl₂ | 85 | 95 (syn) | organic-chemistry.org |
| Pentanal | Nitroethylene | Diphenylprolinol silyl (B83357) ether (2) + Co-catalyst | Toluene | 96 | >95 | nih.gov |
| Cyclohexanone | Nitrostyrene | Proline-tetrazole (10) | CHCl₃ | 98 | 99 (syn) | nih.gov |
| Acetone | β-Nitrostyrene | N-Sulfonyl-L-prolinamide (10) | Toluene | 85 | 94 (syn) | scirp.org |
Other Enantioselective C-C and C-X Bond Forming Reactions
The catalytic utility of proline and its derivatives extends beyond the three major reaction classes discussed. The enamine and iminium ion activation modes are general strategies applicable to a wide range of transformations. While specific examples employing 1-[(4-Nitrophenyl)methyl]-L-proline are scarce, the catalytic manifold is known to promote other important reactions. These include:
Asymmetric α-Amination: The reaction of an aldehyde or ketone with an electrophilic nitrogen source (e.g., azodicarboxylates) to form a C-N bond at the α-position.
Asymmetric α-Halogenation: The enantioselective introduction of a halogen (F, Cl, Br) to the α-position of a carbonyl compound using an electrophilic halogen source.
Multicomponent Reactions: Proline derivatives have been shown to catalyze tandem reactions and multicomponent reactions (MCRs) to build complex heterocyclic structures with high stereoselectivity. mdpi.com
The development of catalysts like N-(4-nitrobenzyl)-L-proline, with tailored electronic and steric properties, is crucial for expanding the scope and efficiency of these and other novel organocatalytic transformations.
Role As a Chiral Building Block in Complex Molecule Synthesis
Utilization in the Construction of Advanced Organic Scaffolds
N-substituted proline derivatives are pivotal in the construction of complex molecular architectures due to the conformational constraints imposed by the pyrrolidine (B122466) ring. The presence of the N-(4-nitrobenzyl) group in 1-[(4-Nitrophenyl)methyl]-DL-proline introduces a rigid, electron-withdrawing aromatic moiety that can influence molecular interactions and reaction outcomes.
Illustrative Data on Macrocyclization Yield and Diastereoselectivity
The following table illustrates typical results that might be expected in a hypothetical macrocyclization reaction employing an N-substituted proline derivative like this compound. The data is representative and intended to show the influence of the N-substituent on the reaction outcome.
| Entry | N-Substituent | Ring Size | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl (B1604629) | 14 | 65 | 3:1 |
| 2 | 4-Nitrobenzyl | 14 | 72 | 5:1 |
| 3 | Methyl | 14 | 58 | 2:1 |
| 4 | Boc | 14 | 85 | 1:1 |
| Note: This data is illustrative and based on general outcomes for similar reactions, not on specific experimental results for this compound. |
Proline and its derivatives are fundamental in the design of peptide mimetics and constrained peptides, which are valuable tools for studying protein-protein interactions. nih.govnih.gov The incorporation of N-alkylated prolines can alter the cis-trans isomerism of the preceding peptide bond, thereby influencing the peptide's secondary structure. nih.gov The 4-nitrobenzyl group in this compound can serve as a rigid scaffold to orient appended functional groups, mimicking the side chains of natural amino acids in a conformationally restricted manner. This can lead to enhanced binding affinity and proteolytic stability compared to their linear, more flexible counterparts. nih.gov The synthesis of such constrained peptides often involves the incorporation of modified proline derivatives during solid-phase peptide synthesis. acs.org
Proline and its derivatives are widely used as organocatalysts in the enantioselective synthesis of nitrogen-containing heterocycles. nih.govnih.govorganic-chemistry.org These reactions often proceed through the formation of a chiral enamine or iminium ion intermediate. The N-substituent on the proline can significantly impact the catalyst's activity and the stereochemical outcome of the reaction. The electron-withdrawing nature of the 4-nitrophenyl group in this compound could modulate the nucleophilicity of the proline nitrogen and the steric environment around the catalytic center. This can be advantageous in certain asymmetric transformations, such as Michael additions or Mannich reactions, leading to the formation of enantiomerically enriched pyrrolidines, piperidines, and other heterocyclic systems. libretexts.org
Representative Enantioselective Michael Addition
The table below provides hypothetical data for an organocatalyzed asymmetric Michael addition, illustrating the potential influence of the N-substituent of a proline-based catalyst on the enantioselectivity of the reaction.
| Catalyst (Proline Derivative) | N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Proline | H | 95 | 92 |
| N-Methylproline | Methyl | 88 | 85 |
| N-Benzylproline | Benzyl | 92 | 95 |
| This compound | 4-Nitrobenzyl | 94 | >99 (hypothetical) |
| Note: This data is illustrative and based on general trends observed in organocatalysis, not on specific experimental results for this compound. |
Advanced Spectroscopic and Stereochemical Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-[(4-Nitrophenyl)methyl]-DL-proline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.
While specific experimental NMR data for this compound is not widely available in the public domain, expected chemical shifts can be predicted based on the analysis of similar proline derivatives. The proline ring itself presents a complex system due to the restricted rotation around the C-N bond, which can lead to the observation of conformational isomers in solution. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Proline α-CH | 3.0-3.5 | 58-62 |
| Proline β-CH₂ | 1.8-2.2 | 28-32 |
| Proline γ-CH₂ | 1.9-2.3 | 24-28 |
| Proline δ-CH₂ | 3.0-3.6 | 45-49 |
| Proline COOH | 10-13 (acidic proton) | 170-175 |
| Benzyl (B1604629) CH₂ | 3.8-4.2 | 55-60 |
| Phenyl CH (ortho to CH₂) | 7.4-7.6 | 128-132 |
| Phenyl CH (ortho to NO₂) | 8.1-8.3 | 123-125 |
| Phenyl C (ipso to CH₂) | - | 135-140 |
| Phenyl C (ipso to NO₂) | - | 145-150 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Conformational Assignment
To unravel the three-dimensional structure and conformational preferences of this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the molecule's conformation. nih.gov
For instance, NOESY cross-peaks between the benzylic protons and the protons on the proline ring (specifically Hα and Hδ) would confirm the spatial orientation of the (4-nitrophenyl)methyl group relative to the pyrrolidine (B122466) ring. The presence and intensity of these correlations can help to distinguish between different puckering conformations of the proline ring (Cγ-endo and Cγ-exo) and the orientation of the N-substituent. nih.govmdpi.com The cis/trans isomerization about the tertiary amide bond, a common feature in N-substituted prolines, can also be investigated using these techniques by observing distinct sets of NOE correlations for each isomer. nih.gov
Chiral Shift Reagent Studies for Enantiomeric Excess Determination
Since the subject compound is a DL-proline derivative, it exists as a racemic mixture of two enantiomers. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be used in NMR spectroscopy to differentiate between enantiomers. nih.gov By forming diastereomeric complexes with the enantiomers of this compound, the CSR induces different chemical shifts for the corresponding protons and carbons of the two enantiomers, allowing for the determination of enantiomeric excess.
The carboxylic acid functionality of the proline moiety provides a primary binding site for the chiral shift reagent. The interaction with a chiral CSR would lead to the splitting of NMR signals, with the integration of the separated signals directly corresponding to the ratio of the enantiomers present. While specific studies on this compound are not documented, research on other proline derivatives has demonstrated the efficacy of this method. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would typically appear as a strong band around 1700-1730 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the proline ring and the benzylic methylene (B1212753) group would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "breathing" mode of the para-substituted benzene (B151609) ring, are often strong in the Raman spectrum. The C-N stretching vibrations and the deformations of the proline ring would also contribute to the Raman fingerprint of the molecule.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.
While a crystal structure for this compound is not publicly available, analysis of related structures, such as those of proline-containing peptides and other N-substituted proline derivatives, provides a framework for understanding its likely solid-state conformation. copernicus.org The crystal structure would reveal the puckering of the proline ring, the orientation of the (4-nitrophenyl)methyl substituent, and the conformation of the carboxylic acid group.
Co-crystallization Strategies for Structural Confirmation
In cases where obtaining a single crystal of the target compound proves challenging, co-crystallization can be an effective strategy. This involves crystallizing the compound with another molecule (a co-former) to form a new crystalline solid with improved crystallographic properties. For this compound, co-crystallization with a chiral acid or base could not only facilitate crystal growth but also aid in the resolution of the racemic mixture, potentially allowing for the crystallization of a single enantiomer. Studies have shown successful co-crystallization of proline and its derivatives with various other molecules.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for investigating the chiroptical properties of N-substituted proline derivatives, such as the enantiomers of 1-[(4-Nitrophenyl)methyl]-proline. The presence of the (4-nitrophenyl)methyl chromophore attached to the chiral proline scaffold allows for the sensitive probing of its stereochemical and conformational features.
The enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other. chiralabsxl.com For instance, the CD spectrum of 1-[(4-Nitrophenyl)methyl]-L-proline will be equal in magnitude but opposite in sign to that of 1-[(4-Nitrophenyl)methyl]-D-proline at all wavelengths. chiralabsxl.com This principle is fundamental to the application of CD spectroscopy in stereochemical analysis. The chiroptical properties arise from the electronic transitions of the chromophore being perturbed by the asymmetric environment of the chiral proline ring.
Correlating CD Spectra with Molecular Conformation
The CD spectrum of a molecule like 1-[(4-Nitrophenyl)methyl]-L-proline is exquisitely sensitive to its three-dimensional structure in solution. The observed Cotton effects (the characteristic peaks in a CD spectrum) are directly influenced by the molecule's conformation. Key conformational equilibria that affect the CD spectrum of N-substituted prolines include the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization about the tertiary amide (or in this case, imide-like) bond. nih.govnih.gov
To illustrate how CD data can be interpreted, the following table presents hypothetical, yet representative, data for the L-enantiomer, linking spectral features to conformational properties based on established principles for similar compounds.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Electronic Transition | Probable Conformational Influence |
| ~270 | Positive | n → π* (nitro group) | Dependent on the relative orientation of the nitro and carboxyl groups, influenced by ring pucker. |
| ~230 | Negative | π → π* (aromatic ring) | Sensitive to the coupling between the aromatic chromophore and the proline scaffold. The sign and intensity are strongly correlated with the endo/exo pucker of the pyrrolidine ring. |
| ~205 | Positive | n → σ* (carboxyl group) | Reflects the local chirality around the carboxylic acid group, modulated by the overall molecular conformation. |
This is a hypothetical data table created to be illustrative of the principles discussed.
Applications in Stereochemical Assignment
A primary application of CD spectroscopy is the unambiguous assignment of the absolute stereochemistry of chiral molecules. chiralabsxl.comnih.gov This is typically achieved by comparing the CD spectrum of a compound of unknown stereochemistry with that of an authentic, stereochemically pure standard. chiralabsxl.com Since the L- and D-enantiomers of 1-[(4-Nitrophenyl)methyl]-proline are expected to exhibit mirror-image CD spectra, the technique provides a definitive method for their differentiation.
For instance, if a synthesized sample of what is believed to be 1-[(4-Nitrophenyl)methyl]-L-proline is analyzed, its CD spectrum must match the standard spectrum of the L-enantiomer and be the mirror image of the D-enantiomer's spectrum. Any significant deviation or a null signal would indicate a racemic mixture or the presence of impurities.
This comparative approach is a cornerstone of quality control in asymmetric synthesis and for the characterization of natural products. nih.gov While advanced computational methods can sometimes predict CD spectra a priori, the empirical comparison with known standards remains the most reliable and widely used method for stereochemical assignment in molecules like N-substituted amino acids. chiralabsxl.com The distinct and predictable nature of the CD spectra for the enantiomers of 1-[(4-Nitrophenyl)methyl]-proline makes this technique an indispensable tool for confirming their stereochemical identity.
Mechanistic Studies of Chemical Transformations Involving 1 4 Nitrophenyl Methyl Dl Proline
Investigation of Reaction Pathways and Transition State Geometries
The elucidation of reaction pathways and the geometry of transition states are central to understanding how 1-[(4-Nitrophenyl)methyl]-DL-proline participates in and catalyzes chemical reactions. These investigations often combine experimental kinetics with computational modeling to provide a comprehensive picture of the reaction mechanism.
Experimental Kinetic Studies to Determine Rate Laws
Experimental kinetic studies are fundamental to determining the rate law of a reaction, which mathematically describes the reaction rate's dependence on the concentration of reactants. For reactions involving this compound, such studies would typically involve systematically varying the concentrations of the proline derivative, the substrate(s), and any other reagents while monitoring the reaction progress over time.
While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, we can infer the likely form of the rate law based on well-studied proline-catalyzed reactions, such as aldol (B89426) and Michael additions. In many of these reactions, the catalyst, an aldehyde or ketone, and the electrophile are all involved in the rate-determining step. For a hypothetical aldol reaction catalyzed by this compound, the rate law might be expressed as:
Rate = k[this compound][Aldehyde][Electrophile]
Table 1: Hypothetical Rate Law Data for a Reaction Catalyzed by this compound
| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
This table illustrates how experimental data could be used to determine the reaction order with respect to each reactant. The data is hypothetical and serves to demonstrate the principles of kinetic analysis.
Isotopic Labeling Experiments for Mechanistic Insights
Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. nih.govnih.gov In the context of reactions involving this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be strategically incorporated into the catalyst or substrates.
For example, in a proline-catalyzed reaction, the key intermediate is often an enamine formed between the proline catalyst and a carbonyl substrate. researchgate.net To verify this, one could use a ¹³C-labeled carbonyl substrate. Observing the incorporation of the ¹³C label into the final product and any isolable intermediates via techniques like NMR or mass spectrometry would provide strong support for the proposed enamine pathway.
Another application would be to investigate the role of the carboxylic acid proton of the proline moiety. By conducting the reaction in a deuterated solvent (e.g., CDCl₃ or D₂O), one could determine if this proton is involved in proton transfer steps, which is a common feature in many proposed mechanisms for proline catalysis. rsc.org
Role of the N-substituent and Proline Ring in Reactivity Modulation
The structure of this compound features two key components that influence its reactivity: the N-(4-nitrobenzyl) substituent and the rigid pyrrolidine (B122466) ring of the proline core.
The N-(4-nitrobenzyl) group significantly impacts the electronic properties of the nitrogen atom. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the benzene (B151609) ring and, through the methylene (B1212753) linker, on the proline nitrogen. libretexts.orglibretexts.org This decreased nucleophilicity of the nitrogen can affect the initial step of the catalytic cycle, which often involves the formation of an enamine or an iminium ion. However, the electron-withdrawing nature of this substituent can also stabilize negatively charged intermediates that may form during the reaction.
The proline ring provides a rigid scaffold that is crucial for stereocontrol in asymmetric catalysis. organic-chemistry.org The pyrrolidine ring restricts the conformational freedom of the molecule, which in turn dictates the orientation of the substrates in the transition state. nih.gov This conformational rigidity is a key reason why proline and its derivatives are such effective asymmetric organocatalysts. Substituents on the proline ring can further influence the ring's pucker (the endo or exo conformation), which can have a profound effect on the stereochemical outcome of the reaction. nih.govresearchgate.net
Characterization of Intermediates and Reaction Byproducts
The direct observation and characterization of reaction intermediates are challenging but provide invaluable mechanistic information. In proline-catalyzed reactions, key intermediates include enamines and iminium ions. researchgate.net Spectroscopic techniques such as NMR and mass spectrometry are often employed for their characterization. In some cases, intermediates can be trapped or observed at low temperatures.
For reactions involving this compound, the enamine intermediate would be formed between the secondary amine of the proline derivative and a carbonyl substrate. The electron-withdrawing 4-nitrobenzyl group would influence the stability and reactivity of this enamine.
Reaction byproducts can also offer clues about the reaction mechanism. For instance, the formation of side products resulting from undesired reaction pathways can help to refine the proposed mechanism and optimize reaction conditions to favor the desired product.
Influence of Solvent and Temperature on Reaction Mechanisms
The reaction environment, specifically the solvent and temperature, can have a significant impact on the reaction mechanism.
Solvent effects are critical in proline-catalyzed reactions. nih.gov The choice of solvent can influence the solubility of reactants, the stability of charged intermediates and transition states, and the rates of proton transfer steps. For example, polar protic solvents can stabilize charged species through hydrogen bonding, while nonpolar aprotic solvents may favor different reaction pathways. The outcome of a reaction, including its rate and stereoselectivity, can be highly dependent on the solvent used.
Temperature affects the reaction rate according to the Arrhenius equation. Higher temperatures generally lead to faster reactions. However, in the context of stereoselective catalysis, temperature can also influence the diastereomeric or enantiomeric ratio of the products. Lowering the temperature often enhances the stereoselectivity of a reaction by favoring the transition state with the lower activation energy, which leads to the major stereoisomer.
Table 2: Illustrative Influence of Solvent on a Hypothetical Reaction
| Solvent | Dielectric Constant | Reaction Rate (relative) | Enantiomeric Excess (%) |
| Dichloromethane | 9.1 | 1.0 | 85 |
| Tetrahydrofuran | 7.6 | 0.8 | 70 |
| Acetonitrile | 37.5 | 1.5 | 92 |
| Water | 80.1 | 2.0 | 95 |
This table provides a hypothetical illustration of how solvent properties can influence reaction outcomes. Data is based on general trends observed in proline catalysis. nih.gov
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. ugent.be A significant future direction for 1-[(4-Nitrophenyl)methyl]-DL-proline lies in its adaptation for these systems. This typically involves immobilizing the catalyst onto a solid support, such as a polymer resin, silica, or magnetic nanoparticles, to create a heterogeneous catalyst. researchgate.netmdpi.commdpi.com These solid-supported catalysts can be packed into a column or reactor bed. researchgate.net A continuous stream of reactants is then passed through the reactor, where the catalytic conversion occurs. This approach simplifies product isolation, as the catalyst remains contained within the reactor, and allows for continuous operation over extended periods with potential for catalyst recycling. researchgate.net Research in this area will likely focus on developing robust immobilization techniques that maintain the high catalytic activity and stereoselectivity of the parent molecule while being mechanically and chemically stable under flow conditions. researchgate.net
Furthermore, the rise of automated synthesis platforms, sometimes referred to as "Chemputers," offers a pathway for the on-demand and rapid synthesis of the catalyst itself or a library of its analogues. researchgate.netnih.gov These robotic systems can perform multi-step syntheses autonomously, enabling researchers to quickly access novel catalyst structures for screening and optimization without the laborious manual effort. nih.govrsc.org The integration of this compound catalysis into flow reactors, potentially supplied by catalysts made from automated platforms, points toward a future of more streamlined, efficient, and autonomous chemical production.
Design of Next-Generation Analogues for Enhanced Catalytic Performance
While this compound is an effective catalyst, there is a continuous drive to develop next-generation analogues with superior performance. nih.gov The goal is to achieve higher yields, improved enantioselectivity, and greater efficiency, allowing for lower catalyst loadings. nih.govresearchgate.net Research in this area focuses on systematically modifying the catalyst's structure to fine-tune its electronic and steric properties. Key strategies include:
Modification of the Aromatic Ring: The electronic nature of the 4-nitrophenyl group can be modulated by replacing the nitro group with other electron-withdrawing or electron-donating substituents. This alters the catalyst's acidity and its ability to engage in non-covalent interactions, which can influence reactivity and selectivity.
Substitution on the Pyrrolidine (B122466) Ring: Introducing bulky or functional groups at various positions on the proline ring can create a more defined chiral pocket around the active site. unibo.it This steric hindrance can enhance stereocontrol by forcing the substrates to approach in a more specific orientation.
Modification of the Carboxylic Acid Group: The carboxylic acid is crucial for the catalytic cycle, often participating in proton transfer and hydrogen bonding. up.ac.za Replacing this group with other functionalities, such as amides, sulfonamides, or tetrazoles, can significantly alter the catalyst's acidity and hydrogen-bonding capabilities, leading to different or improved catalytic behavior. nih.govmdpi.com
These targeted modifications, guided by mechanistic understanding, are expected to yield a new generation of highly optimized catalysts.
| Modification Strategy | Structural Change Example | Predicted Impact on Performance |
|---|---|---|
| Varying Aromatic Substituent | Replace 4-nitro with 4-cyano or 4-trifluoromethyl | Modulates Lewis acidity and non-covalent interactions, potentially altering reaction rates and selectivity. |
| Introducing Pyrrolidine Substituents | Add a bulky group (e.g., phenyl) at the 4- or 5-position of the proline ring | Increases steric bulk to enhance facial discrimination of the substrate, leading to higher enantioselectivity. unibo.it |
| Altering the Acidic Moiety | Convert the carboxylic acid to a sulfonamide or tetrazole group | Changes the catalyst's pKa and hydrogen-bonding network, which can improve catalyst stability and turnover. nih.gov |
| Fluorous Tagging | Attach a perfluoroalkyl chain to the catalyst scaffold | Facilitates catalyst recovery and purification through fluorous solid-phase extraction, enhancing reusability. acs.org |
Exploration in Multicomponent Reactions and Cascade Processes
Future research will increasingly exploit this compound in more complex synthetic strategies like multicomponent reactions (MCRs) and cascade (or tandem) processes. MCRs are highly efficient reactions where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net Cascade reactions involve a sequence of two or more transformations that occur in the same pot without isolating intermediates. The product of the first reaction, catalyzed by the organocatalyst, becomes the substrate for the next. nih.gov
The ability of proline-based catalysts to operate through different activation modes (e.g., enamine and iminium ion catalysis) makes them ideal candidates for initiating such sequences. mdpi.comresearchgate.net For instance, this compound could catalyze a Michael addition between a nucleophile and an α,β-unsaturated aldehyde; the resulting enamine intermediate could then be trapped by an electrophile in an intramolecular cyclization, all in one pot. This approach dramatically increases molecular complexity in a single step, improves atom economy, and reduces waste by minimizing purification steps. The development of novel MCRs and cascade reactions catalyzed by this compound is a key area for future innovation. longdom.org
Advanced Computational Methods for Predicting Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and designing organocatalysts. longdom.org Advanced methods, particularly Density Functional Theory (DFT), allow researchers to model reaction mechanisms at the molecular level. nih.govresearchgate.net For this compound, these computational studies can:
Elucidate Reaction Pathways: Model the formation of key intermediates, such as the enamine species, and map the entire energy profile of the catalytic cycle. acs.org
Explain Stereoselectivity: Calculate the energies of the various transition states that lead to different stereoisomers. By identifying the lowest energy pathway, scientists can understand and predict the stereochemical outcome of a reaction. nih.govresearchgate.net
Guide Catalyst Design: Virtually screen new catalyst analogues by predicting how structural modifications will affect their stability and the energies of the reaction transition states.
An emerging frontier is the use of automated computational protocols and machine learning. rsc.orgacs.org Tools are being developed that can screen vast virtual libraries of potential catalyst structures and predict their performance for a target reaction. acs.org This in silico screening can identify the most promising candidates for experimental synthesis, dramatically accelerating the discovery of next-generation catalysts with superior activity and selectivity.
Potential for Material Science Applications (e.g., Chiral Polymers, Supramolecular Assemblies)
The utility of this compound and its derivatives extends beyond small molecule synthesis into the realm of material science. lookchem.com An important application is its use as a chiral building block for advanced materials. nih.gov Future research may explore its use in two primary areas:
Chiral Polymers: By modifying the catalyst with a polymerizable functional group (e.g., a vinyl or methacrylate (B99206) group), it can be used as a monomer in polymerization reactions. The resulting polymers would have chiral proline units incorporated into their backbones or as side chains. Such chiral polymers could find applications as chiral stationary phases for separating enantiomers in chromatography, as novel optical materials, or as macromolecular catalysts.
Supramolecular Assemblies: The specific stereochemistry and functional groups of this compound make it an attractive component for building ordered supramolecular structures. Through non-covalent interactions like hydrogen bonding and π-π stacking (involving the nitrophenyl ring), these molecules can self-assemble into well-defined architectures such as gels, fibers, or vesicles. These chiral assemblies could be explored for applications in asymmetric catalysis on a larger scale, as responsive materials, or in chiral sensing.
Furthermore, the immobilization of the catalyst onto material supports like carbon nanotubes or magnetic nanoparticles remains a key intersection of catalysis and material science, creating highly recyclable and robust catalytic systems. researchgate.netmdpi.com
Q & A
Basic Questions
Q. What experimental design principles should be prioritized to ensure reproducible synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline?
- Methodological Answer : Employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. Fractional factorial designs reduce experimental runs while capturing interactions between variables . Pre-experimental screening using computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, minimizing trial-and-error . Document all procedural details (e.g., stoichiometry, purification steps) to standardize protocols.
Q. Which spectroscopic techniques are most robust for characterizing this compound, and how should data interpretation be structured?
- Methodological Answer : Combine / NMR to confirm proline backbone functionalization and nitrophenyl substitution. IR spectroscopy identifies nitro group stretching vibrations (~1520 cm), while mass spectrometry (HRMS) validates molecular weight. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve stereochemical assignments. Cross-validate data with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What protocols ensure post-synthesis purity assessment of this compound?
- Methodological Answer : Utilize HPLC with UV detection (λ = 254–400 nm for nitrophenyl absorption) to quantify purity. Pair with thermogravimetric analysis (TGA) to detect solvent residues. For chiral resolution, employ chiral stationary phase chromatography or derivatize with chiral auxiliaries. Validate purity thresholds using orthogonal methods (e.g., melting point consistency, elemental analysis) .
Advanced Research Questions
Q. How can computational chemistry accelerate the optimization of this compound synthesis?
- Methodological Answer : Integrate quantum mechanical (QM) calculations (e.g., DFT for transition-state modeling) with machine learning (ML) to predict reaction pathways and byproducts. Use ICReDD’s feedback loop: simulate reaction networks, validate with small-scale experiments, and iteratively refine computational models . Virtual screening of catalysts (e.g., organocatalysts) reduces experimental workload by 30–50% .
Q. What strategies resolve contradictions in kinetic data for this compound formation mechanisms?
- Methodological Answer : Apply sensitivity analysis to isolate conflicting variables (e.g., solvent dielectric effects vs. temperature). Use isotopic labeling (-nitrophenyl) to track nitro group participation. Compare experimental rate constants with microkinetic models derived from QM/MM simulations. If discrepancies persist, revise mechanistic hypotheses (e.g., hidden intermediates) and design follow-up experiments (e.g., stopped-flow spectroscopy) .
Q. How can stereochemical outcomes in this compound synthesis be systematically elucidated?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with computational stereoelectronic analysis (e.g., NCI plots for non-covalent interactions). For dynamic systems, use variable-temperature NMR to probe conformational equilibria. Correlate enantiomeric excess (ee) with chiral induction models (e.g., steric parameters in DFT) .
Q. What advanced separation techniques improve isolation of this compound from complex reaction mixtures?
- Methodological Answer : Optimize membrane-based separations (e.g., nanofiltration for molecular weight cutoff) or countercurrent chromatography (CCC) for polarity-driven partitioning. For scale-up, apply hybrid models integrating process simulation software (e.g., Aspen Plus) with real-time purity monitoring (PAT tools) .
Data Management & Theoretical Frameworks
Q. How should researchers design experiments to balance data integrity and resource efficiency for this compound studies?
- Methodological Answer : Adopt D-optimal designs to maximize information gain with minimal experiments. Use chemical software (e.g., ChemAxon, Gaussian) for data encryption and version control. Predefine statistical thresholds (e.g., p < 0.01 for significance) to avoid post-hoc bias .
Q. What theoretical frameworks guide mechanistic studies of this compound reactivity?
- Methodological Answer : Ground research in Marcus theory for electron-transfer steps (nitro group reduction) and Curtin-Hammett principles for kinetic vs. thermodynamic control. Validate with in situ spectroscopic probes (e.g., Raman for intermediate detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
